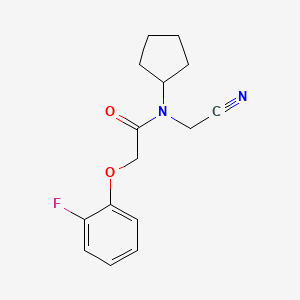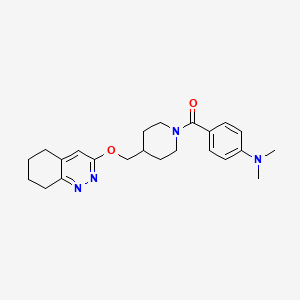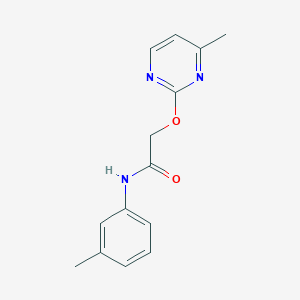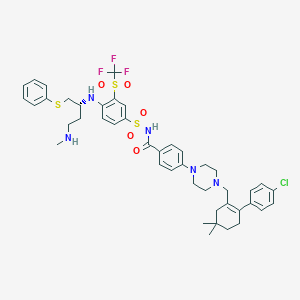
(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and a pyrimidine ring. These functional groups are common in many pharmaceutical compounds due to their diverse chemical reactivity and potential for biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and affect its reactivity. The piperazine ring could potentially make the compound basic, depending on its substitution pattern .Scientific Research Applications
Antifibrotic Agents
The compound’s structure suggests potential antifibrotic activity. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives containing similar motifs and evaluated their anti-fibrosis properties. These derivatives effectively inhibited collagen expression and hydroxyproline content in vitro, indicating their promise as anti-fibrotic drugs . Further investigations could explore their mechanism of action and potential clinical applications.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Given the presence of a piperazine moiety, this compound might exhibit PARP inhibitory activity. Similar uracil amides have been studied for their ability to cleave PARP and impact cell viability in estrogen-receptor-positive breast cancer cells . Investigating this compound’s PARP inhibition potential could be valuable for cancer therapy.
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activity . This compound’s unique structure warrants exploration in antimicrobial assays against bacteria, fungi, and viruses. Researchers could assess its efficacy in inhibiting microbial growth and biofilm formation.
Antitumor Activity
Pyrimidine-based compounds often exhibit antitumor effects . Researchers could evaluate this compound’s cytotoxicity against various cancer cell lines, exploring its potential as a novel chemotherapeutic agent. Mechanistic studies could elucidate its impact on cell cycle progression and apoptosis.
Neuropharmacology
Considering the piperazine and triazole moieties, this compound might interact with neurotransmitter receptors. Researchers could explore its effects on GABAergic, serotonergic, or dopaminergic systems. Behavioral assays in animal models could reveal its potential as anxiolytic, antidepressant, or antipsychotic agent.
Future Directions
The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. It’s also possible that the compound could be used as a starting point for the synthesis of new compounds with improved properties .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMAP kinase-activated protein kinase 2 and 3 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell signaling and regulation of the cell cycle.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles
properties
IUPAC Name |
[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O2/c20-15-5-2-1-4-14(15)17(28)13-27-12-16(23-24-27)18(29)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h1-7,12,17,28H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQQPAXWNPYLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride](/img/structure/B2510469.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2510470.png)

![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2510474.png)




![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510481.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2510482.png)

![N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510485.png)
![2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510486.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2510490.png)